![molecular formula C18H20N2O2S B2917893 5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-07-5](/img/structure/B2917893.png)
5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
- The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers have investigated its efficacy using the DPPH radical scavenging technique . Notably, hybrids containing this compound (such as hybrid 4 and 6) demonstrated strong inhibition, making it a potential candidate for antioxidant-based therapies.
- The synthetic protocol for this compound involves heterocyclization, where it is hybridized with thiophene. Heterocyclic compounds play a significant role in medicinal chemistry due to their diverse biological effects. Researchers continue to explore novel heterocyclic moieties with potent biological activity .
- Triazoles, characterized by three nearby nitrogen atoms, are remarkably stable and can form hydrogen bonds. This compound’s triazole moiety can act as an attractive linker to unite two pharmacophores, potentially leading to the development of bifunctional drugs. Triazoles have various biological properties, including analgesic, anti-inflammatory, antiviral, and antimicrobial effects .
- Researchers are keen on discovering new bioactive molecules. The compound’s unique structure, combining thiophene and triazole, makes it an interesting target for exploring its effects on biological systems. Its potential as an analgesic, anti-inflammatory, or antimicrobial agent warrants further investigation .
- Molecular docking studies using the PDB code 3MNG revealed that this compound interacts favorably with specific biomolecular targets. Hybrid 6, in particular, exhibited a high binding score. Understanding its binding interactions can guide drug design and optimization .
- The compound’s synthesis involves successive direct lithiations and bromination reactions. Researchers have achieved regioselective synthesis, producing 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This synthetic approach contributes to the exploration of novel derivatives with potential applications .
Antioxidant Activity
Heterocyclic Chemistry
Triazole Linker Molecules
Bioactivity Exploration
Molecular Docking Studies
Regioselective Synthesis
Future Directions
Thiophene-based analogs continue to fascinate a growing number of scientists as potential biologically active compounds . They will continue to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis of new thiophene derivatives and the exploration of their properties and applications.
properties
IUPAC Name |
5-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-11-7-8-14-13(9-11)16(17(19)22)18(23-14)20-15(21)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNIMZVRKPWJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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